molecular formula C19H22N2O3S B6540159 N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1070959-25-9

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6540159
CAS No.: 1070959-25-9
M. Wt: 358.5 g/mol
InChI Key: GJNBCXOAYLGGAK-UHFFFAOYSA-N
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Description

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of an acenaphthylene moiety, a methanesulfonyl group, and a piperidine ring, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Acenaphthylene Intermediate: The acenaphthylene moiety can be synthesized through the cyclization of naphthalene derivatives under specific conditions, such as using a Lewis acid catalyst.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonylation reactions, often using methanesulfonyl chloride in the presence of a base like triethylamine.

    Piperidine Ring Formation: The piperidine ring is typically constructed through cyclization reactions involving appropriate amine precursors.

    Final Coupling Step: The final step involves coupling the acenaphthylene intermediate with the piperidine derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the methanesulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic conditions or with the aid of catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amine or thiol-substituted derivatives.

Scientific Research Applications

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,2-dihydroacenaphthylen-5-yl)acetamide
  • N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxylate

Uniqueness

N-(1,2-dihydroacenaphthylen-5-yl)-1-methanesulfonylpiperidine-4-carboxamide stands out due to its combination of the acenaphthylene moiety and the methanesulfonyl-piperidine structure, which imparts unique chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects, making it a valuable compound for further research and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-25(23,24)21-11-9-15(10-12-21)19(22)20-17-8-7-14-6-5-13-3-2-4-16(17)18(13)14/h2-4,7-8,15H,5-6,9-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNBCXOAYLGGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=C3CCC4=C3C2=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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